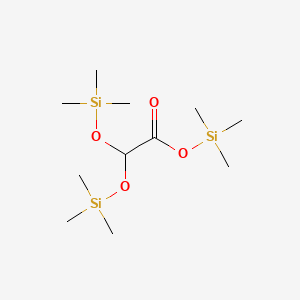
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is a chemical compound with the molecular formula C11H28O4Si3 and a molecular weight of 308.59 g/mol . It is known for its unique structure, which includes multiple trimethylsiloxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method includes the reaction of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester involves the interaction of its trimethylsiloxy groups with various molecular targets. These groups can act as protecting groups, preventing unwanted reactions at specific sites in a molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsiloxy groups, which can stabilize reaction intermediates and facilitate specific transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar in structure but with a benzene ring.
Glycolic acid, 2TMS derivative: Contains trimethylsiloxy groups but differs in the core structure.
Uniqueness
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is unique due to its multiple trimethylsiloxy groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
126800-64-4 |
|---|---|
Molekularformel |
C11H28O4Si3 |
Molekulargewicht |
308.59 g/mol |
IUPAC-Name |
trimethylsilyl 2,2-bis(trimethylsilyloxy)acetate |
InChI |
InChI=1S/C11H28O4Si3/c1-16(2,3)13-10(12)11(14-17(4,5)6)15-18(7,8)9/h11H,1-9H3 |
InChI-Schlüssel |
OKVILOHWNVKOME-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
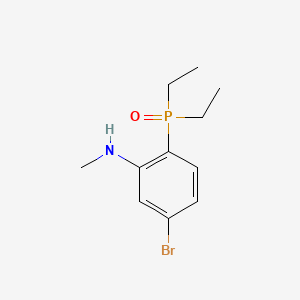
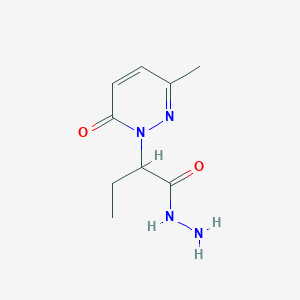
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
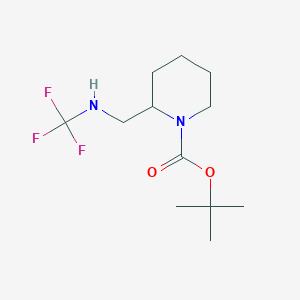
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)

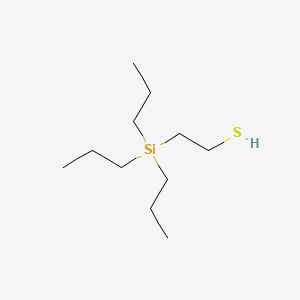
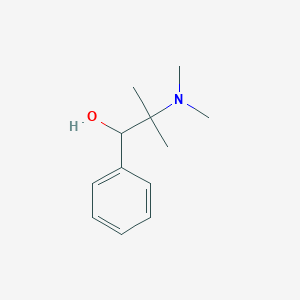
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
